

Carbostyryl 165: A Technical Guide to its Solubility in Organic Solvents

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Compound of Interest

Compound Name: Carbostyryl 165

Cat. No.: B1606466

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This technical guide provides an in-depth overview of the solubility of **Carbostyryl 165** (7-(dimethylamino)-4-methyl-2(1H)-quinolinone) in organic solvents. Due to the limited availability of specific quantitative data for **Carbostyryl 165**, this document combines known solubility information with qualitative assessments based on structurally related compounds and outlines a standard methodology for experimental solubility determination.

Physicochemical Properties of Carbostyryl 165

Property	Value
Chemical Name	7-(dimethylamino)-4-methyl-2(1H)-quinolinone
Synonyms	Carbostyryl 165, 7-Dimethylamino-4-methylcarbostyryl
CAS Number	26078-23-9
Molecular Formula	C ₁₂ H ₁₄ N ₂ O
Molecular Weight	202.25 g/mol

Quantitative and Qualitative Solubility Data

Quantitative solubility data for **Carbostyryl 165** in a wide range of organic solvents is not extensively documented in publicly available literature. However, a key data point has been

reported.

Quantitative Solubility

Solvent	Concentration
Dimethyl Sulfoxide (DMSO)	10 mM[1]

Qualitative Solubility Profile

Based on the solubility characteristics of the parent compound, quinoline, and related coumarin dyes, a qualitative solubility profile for **Carbostyryl 165** can be inferred. Quinoline is known to be soluble in many organic solvents[2][3]. Coumarin dyes, which share structural similarities, also exhibit solubility in various organic solvents, particularly polar ones[4][5]. Therefore, it is anticipated that **Carbostyryl 165** will exhibit good solubility in polar aprotic and polar protic solvents, with potentially lower solubility in nonpolar solvents.

Solvent Class	Predicted Solubility	Rationale
Polar Aprotic (e.g., DMSO, DMF, Acetonitrile)	High	The known high solubility in DMSO suggests good solubility in other polar aprotic solvents that can engage in dipole-dipole interactions.
Polar Protic (e.g., Ethanol, Methanol)	Moderate to High	The presence of a lactam group allows for hydrogen bonding with protic solvents. Quinoline and coumarin derivatives are generally soluble in alcohols[3][4][6].
Nonpolar (e.g., Hexane, Toluene)	Low to Moderate	The aromatic core provides some nonpolar character, but the polar dimethylamino and lactam groups are likely to limit solubility in highly nonpolar solvents.

Experimental Protocol for Solubility Determination: Saturation Shake-Flask Method

The saturation shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent[1][7][8].

Principle

An excess amount of the solid compound (**Carbostyryl 165**) is added to the solvent of interest and agitated at a constant temperature until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method.

Materials and Equipment

- **Carbostyryl 165** (solid)
- Organic solvents of interest
- Volumetric flasks
- Analytical balance
- Thermostatically controlled shaker or incubator
- Centrifuge or filtration apparatus (e.g., syringe filters)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
- Vials and appropriate glassware

Procedure

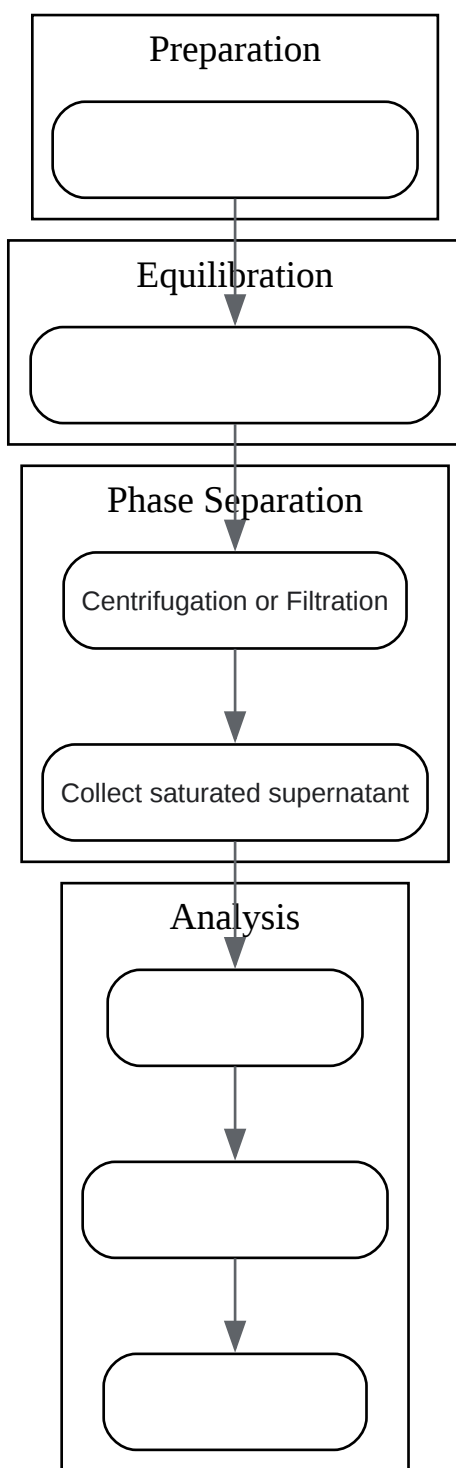
- **Preparation of Solvent:** Ensure all organic solvents are of high purity.
- **Addition of Excess Solute:** Add an excess amount of **Carbostyryl 165** to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be

clearly visible.

- **Equilibration:** Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached[9].
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated supernatant from the undissolved solid by either centrifugation or filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE syringe filter).
- **Quantification:**
 - Prepare a series of standard solutions of **Carbostyryl 165** of known concentrations in the solvent of interest.
 - Analyze the standard solutions using HPLC-UV or UV-Vis spectrophotometry to generate a calibration curve.
 - Dilute the saturated supernatant with the appropriate solvent to bring the concentration within the linear range of the calibration curve.
 - Analyze the diluted sample and determine the concentration of **Carbostyryl 165** from the calibration curve.
- **Calculation:** Calculate the solubility of **Carbostyryl 165** in the solvent, typically expressed in mg/mL, g/L, or molarity (mol/L).

Visualizations

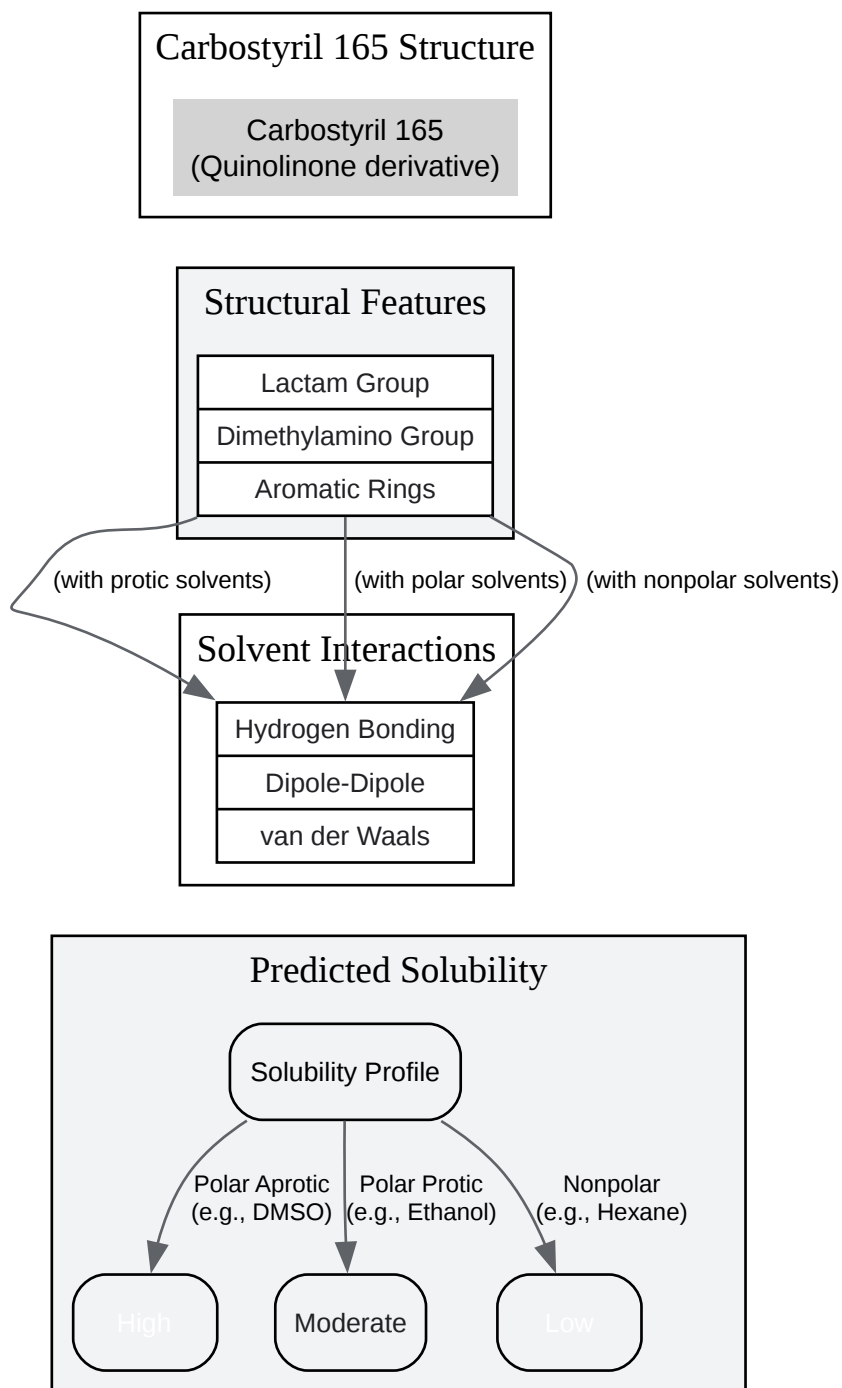
Experimental Workflow for Solubility Determination



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Caption: Workflow for the saturation shake-flask solubility determination method.

Logical Relationship of Carbostyryl 165 Solubility



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Caption: Predicted solubility of **Carbostyryl 165** based on its structural features.

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